(2,6-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
(2,6-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25N7O4 and its molecular weight is 475.509. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. For example, indole derivatives are known to exert various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities . For example, they can inhibit the replication of viruses, reduce inflammation, inhibit the growth of cancer cells, and more .
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to have broad-spectrum biological activities , suggesting that they may have good bioavailability.
Result of Action
Similar compounds, such as indole derivatives, are known to have a wide range of biological activities , suggesting that this compound may have similar effects.
Action Environment
It is known that similar compounds, such as indole derivatives, are effective in a wide range of environments , suggesting that this compound may also be effective in various environments.
Biological Activity
Structural Features
The compound features several notable structural components:
- Dimethoxyphenyl group : This moiety may contribute to the lipophilicity and overall biological activity of the compound.
- Piperazine moiety : Known for its role in various pharmacological agents, piperazine can influence receptor interactions.
- Triazolopyrimidine framework : This structure is often associated with bioactive compounds and may interact with specific enzymes or receptors.
These features suggest that the compound could interact with multiple biological pathways, although specific mechanisms remain to be elucidated.
Potential Pharmacological Properties
While direct studies on the biological activity of this specific compound are scarce, insights can be drawn from related compounds and structural analogs. The following areas are of interest:
- Anticancer Activity : Compounds featuring triazole and pyrimidine rings have shown potential anticancer properties by targeting various enzymes involved in cell proliferation and survival. For example, triazole derivatives have been reported to inhibit thymidylate synthase and other cancer-related enzymes .
- Neuropharmacological Effects : The piperazine component is often linked to neuroactive compounds. Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects .
Case Studies
- Triazole Derivatives : A study on 1,2,4-triazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines (MCF-7) . These findings suggest that similar structures may provide insights into the potential activity of the target compound.
- Piperazine Compounds : Research has shown that piperazine derivatives can modulate neurotransmitter systems, indicating possible applications in treating neurological disorders .
The exact mechanism of action for this compound remains undefined due to a lack of empirical data. However, it is hypothesized that its activity may involve:
- Inhibition of key enzymes related to cancer metabolism.
- Modulation of neurotransmitter receptors due to the piperazine structure.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives to react with appropriate carbonyl compounds.
- Piperazine Attachment : Introducing the piperazine moiety through nucleophilic substitution reactions.
- Final Coupling : Combining the dimethoxyphenyl group with the triazolopyrimidine framework.
Future Research Directions
Given the structural complexity and potential biological activity of this compound, future research should focus on:
- Biological Assays : Conducting in vitro studies to evaluate cytotoxicity against various cancer cell lines.
- Mechanistic Studies : Investigating specific interactions with biological targets using molecular docking studies.
- Toxicity Assessments : Evaluating safety profiles through animal models to understand pharmacokinetics and toxicity.
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O4/c1-33-17-7-4-6-16(14-17)31-23-21(27-28-31)22(25-15-26-23)29-10-12-30(13-11-29)24(32)20-18(34-2)8-5-9-19(20)35-3/h4-9,14-15H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEBLRATWGXXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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